molecular formula C21H20ClN3O2 B2810101 4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-07-1

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2810101
CAS No.: 946325-07-1
M. Wt: 381.86
InChI Key: WCZSFAPBLUKMGD-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenylpropyl group attached to a tetrahydropyrrolopyrimidine core

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, regulating various cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins . This inhibition disrupts the signaling pathways regulated by these kinases .

Biochemical Pathways

The Src family tyrosine kinases are involved in multiple biochemical pathways. By inhibiting these kinases, the compound can affect various downstream effects. For instance, the inhibition of EGFR can disrupt the MAPK/ERK pathway, leading to reduced cell proliferation .

Result of Action

The inhibition of Src family tyrosine kinases by this compound can lead to various molecular and cellular effects. For example, it can reduce cell proliferation and migration, potentially making it useful in the treatment of diseases characterized by abnormal cell growth .

Action Environment

Environmental factors such as temperature and light can influence the action, efficacy, and stability of the compound. For instance, it is recommended to store the compound at -20°C to maintain its stability . Furthermore, the compound’s solubility and therefore its bioavailability and efficacy could be affected by the pH and composition of the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolopyrimidine core.

    Attachment of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the phenylpropyl group is introduced using a phenylpropyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride as a base with nucleophiles like amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Shares a similar pyrimidine core but differs in the attached functional groups.

    Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with different substituents and biological activities.

    Pyrano[2,3-d]pyrimidine: Contains a pyrimidine core with a fused pyran ring, leading to different chemical properties.

Uniqueness

4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine class of compounds. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O2C_{19}H_{20}ClN_3O_2. Its structure features a pyrrolo[3,4-d]pyrimidine core substituted with a chlorophenyl and a phenylpropyl group. The presence of these substituents is hypothesized to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific kinases involved in cancer progression .
    • For example, a related compound demonstrated significant inhibition against multiple cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Pyrrolo[3,4-d]pyrimidine derivatives have been explored for their antibacterial and antifungal activities. Some studies report minimum inhibitory concentrations (MIC) as low as 0.488 µM against Mycobacterium tuberculosis .
    • The structural modifications in these compounds enhance their interaction with microbial targets.
  • Anti-inflammatory Effects :
    • Certain derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,4-d]pyrimidine derivatives. Key findings include:

  • Substituent Influence : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly affects the potency of these compounds.
  • Hydrophobic Interactions : The alkyl side chains enhance lipophilicity, which can improve membrane permeability and bioavailability .

Case Studies

Several studies have highlighted the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Activity :
    • A study evaluated a series of pyrrolo[3,4-d]pyrimidines for their ability to inhibit cancer cell lines. The most potent compound exhibited an IC50 value of 72 nM against breast cancer cells .
  • Antimycobacterial Activity :
    • Another investigation focused on the antitubercular properties of related compounds. The most effective derivative displayed an MIC90 value of 0.488 µM against Mycobacterium tuberculosis without cytotoxic effects on Vero cells .

Table 1: Biological Activities of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound NameActivity TypeIC50/MIC ValueReference
Compound AAnticancer72 nM
Compound BAntimicrobial0.488 µM
Compound CAnti-inflammatoryNot specified

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
ChlorophenylIncreased potency
PhenylpropylEnhanced lipophilicity
Alkyl chain lengthImproved membrane penetration

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c22-16-11-5-4-10-15(16)19-18-17(23-21(27)24-19)13-25(20(18)26)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,19H,6,9,12-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSFAPBLUKMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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